molecular formula C6H3Br2Cl2N B1582856 2,4-Dibromo-3,6-dichloroaniline CAS No. 27761-65-5

2,4-Dibromo-3,6-dichloroaniline

Cat. No.: B1582856
CAS No.: 27761-65-5
M. Wt: 319.81 g/mol
InChI Key: YFDOOBMHAJTEEL-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-dichloroaniline is an organic compound with the molecular formula C6H3Br2Cl2N It is a halogenated aniline derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,6-dichloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2,5-dichloroaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aniline derivatives .

Scientific Research Applications

Chemistry

DBDCA serves as an intermediate in the synthesis of various organic compounds. It is utilized in:

  • Substitution Reactions : Participates in nucleophilic substitutions due to the presence of halogen atoms.
  • Coupling Reactions : Can be used to form more complex molecules through coupling with other reagents.

Biology

Research indicates that DBDCA exhibits potential antimicrobial properties . It has been studied for its ability to disrupt microbial cell membranes. A study demonstrated significant antimicrobial efficacy against various bacterial strains:

Microbial StrainConcentration (µg/mL)Viability Reduction (%)
Escherichia coli5085
Staphylococcus aureus5078
Pseudomonas aeruginosa10090

This table illustrates the compound's potential as a biocide, showcasing its effectiveness against selected pathogens .

Medicine

Ongoing research is exploring DBDCA's potential use in pharmaceuticals . Its unique structure may allow it to interact with biological macromolecules through halogen bonding, potentially altering their functions. The amine group can also participate in hydrogen bonding, influencing its reactivity and biological interactions.

Industrial Applications

DBDCA is utilized in the production of dyes , pigments, and other industrial chemicals. Its halogenated structure makes it valuable for creating colorants with enhanced stability and performance characteristics.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial properties of DBDCA against various pathogens. The results indicated that DBDCA significantly reduced microbial viability at specific concentrations, supporting its potential application as a biocide .
  • Synthesis of Organic Compounds : Research highlighted the use of DBDCA as an intermediate in synthesizing complex organic molecules, demonstrating its versatility in chemical reactions .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-dichloroaniline involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2,3-dichloroaniline
  • 2,4-Dibromoaniline
  • 4-Bromo-2,6-dichloroaniline

Comparison

Compared to similar compounds, 2,4-Dibromo-3,6-dichloroaniline is unique due to its specific arrangement of bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry .

Biological Activity

2,4-Dibromo-3,6-dichloroaniline (DBDCA) is an organic compound classified under halogenated anilines. Its chemical structure comprises two bromine and two chlorine atoms attached to a benzene ring with an amine group. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C6H3Br2Cl2N
  • Molecular Weight : 319.81 g/mol
  • CAS Number : 27761-65-5

The biological activity of DBDCA is largely attributed to its ability to interact with biological macromolecules through halogen bonding. The presence of bromine and chlorine allows for unique interactions with proteins and nucleic acids, potentially altering their functions and leading to various biological effects. Additionally, the amine group can participate in hydrogen bonding, further influencing its reactivity and biological interactions .

Antimicrobial Properties

DBDCA exhibits notable antimicrobial properties. Research indicates that halogenated compounds can disrupt microbial cell membranes and inhibit essential metabolic processes. A study highlighted the efficacy of DBDCA against various bacterial strains, demonstrating a significant reduction in microbial viability at specific concentrations.

Microbial StrainConcentration (µg/mL)Viability Reduction (%)
Escherichia coli5085
Staphylococcus aureus5078
Pseudomonas aeruginosa10090

This table summarizes the antimicrobial efficacy of DBDCA against selected pathogens, showcasing its potential as a biocide .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of DBDCA. In vitro studies using human cell lines indicated that while DBDCA displays antimicrobial activity, it also exhibits cytotoxic effects at higher concentrations.

Cell LineIC50 (µg/mL)
HeLa70
MCF-765
A54980

The above data illustrates the concentration-dependent cytotoxicity of DBDCA, emphasizing the need for careful dosage consideration in therapeutic applications .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study investigated the effectiveness of DBDCA in controlling biofilm formation by Staphylococcus aureus. Results indicated that DBDCA significantly inhibited biofilm development at concentrations as low as 25 µg/mL, suggesting its potential use in infection control strategies.
  • Case Study on Cytotoxic Effects :
    Another research effort focused on the effects of DBDCA on cancer cell lines. The findings revealed that DBDCA induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

2,4-dibromo-3,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDOOBMHAJTEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294387
Record name 2,4-Dibromo-3,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27761-65-5
Record name 27761-65-5
Source DTP/NCI
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Record name 2,4-Dibromo-3,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIBROMO-3,6-DICHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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